molecular formula C16H13N5OS B2406430 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide CAS No. 881444-58-2

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide

Cat. No.: B2406430
CAS No.: 881444-58-2
M. Wt: 323.37
InChI Key: GGJDRFJFSZFCDJ-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-11-15(23-21-18-11)16(22)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJDRFJFSZFCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801038408
Record name 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881444-58-2
Record name 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the desired thiadiazole derivative .

Industrial Production Methods: Industrial production methods for thiadiazole derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.
  • Ligand in Coordination Chemistry : Its unique structural features allow it to act as a ligand in coordination complexes, enhancing its utility in various chemical reactions.

Biology

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, demonstrating moderate antibacterial activity .
  • Anticancer Potential : Studies have shown that 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide can inhibit the proliferation of cancer cells. It has been evaluated against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and others, showing promising results in reducing cell viability .

Medicine

  • Therapeutic Applications : The compound is being explored for its potential therapeutic applications in treating cancers and infectious diseases. Its mechanism of action may involve the inhibition of key enzymes or disruption of cellular processes essential for tumor growth .
  • Anti-inflammatory Properties : Some studies suggest that thiadiazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response .

Industry

  • Material Development : The compound is utilized in developing new materials with specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
  • Chemical Processes : In industrial settings, it can serve as a precursor for synthesizing agrochemicals and pharmaceuticals, contributing to advancements in these fields .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Yurttaş et al., 2015Antimicrobial ActivityDemonstrated moderate antibacterial efficacy against gram-positive bacteria with MIC values ranging from 100-400 µg/ml .
PMC7550299Anticancer EfficacyShowed decreased viability in multiple cancer cell lines including leukemia and breast cancer cells .
EvitaChem ReportSynthesis and ApplicationsDiscussed the synthesis methods and highlighted potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s mesoionic nature allows it to cross cellular membranes and interact strongly with biological targets. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, ultimately exerting its biological effects .

Comparison with Similar Compounds

  • 1,2,3-thiadiazole
  • 1,2,4-thiadiazole
  • 1,2,5-thiadiazole
  • 1,3,4-thiadiazole

Comparison: 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Compared to other thiadiazole derivatives, this compound may exhibit enhanced liposolubility and stronger interactions with biological targets, making it a valuable candidate for various applications .

Biological Activity

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H14N4OS
  • Molecular Weight : 302.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiadiazole moiety enhances its potential as a bioactive molecule.

  • Enzyme Inhibition : Thiadiazole derivatives have been reported to exhibit inhibitory effects on monoamine oxidase (MAO) isoforms, which are crucial in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of serotonin and norepinephrine, making these compounds potential candidates for treating depression and anxiety disorders .
  • Anticancer Activity : Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Antiviral Properties : Recent research indicates that certain thiadiazole derivatives exhibit antiviral activity by inhibiting viral replication. The binding affinity of these compounds to viral enzymes suggests a mechanism that could be exploited for antiviral drug development .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds.

Activity Target/Cell Line Methodology Results
MAO InhibitionHuman MAO-AFluorometric assayIC50 = 0.060 μM for potent derivatives
CytotoxicityMCF-7, HepG2MTT assaySignificant reduction in cell viability
Antiviral ActivitySARS-CoV-2 Mpro enzymeBinding affinity assaysBinding energy scores ranging from -6.54 to -7.33 kcal/mol
Anti-inflammatoryRAW 264.7 macrophagesELISA for cytokine releaseReduced TNF-alpha and IL-6 levels

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
  • Antiviral Screening : A recent investigation into the antiviral properties of thiadiazole derivatives revealed that some compounds showed promising results against SARS-CoV-2 by effectively binding to the viral main protease (Mpro), highlighting their potential in COVID-19 therapeutic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.